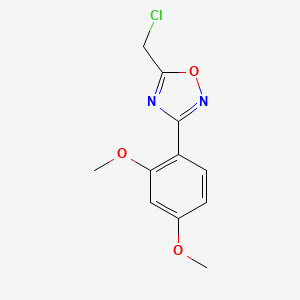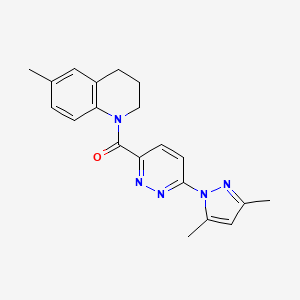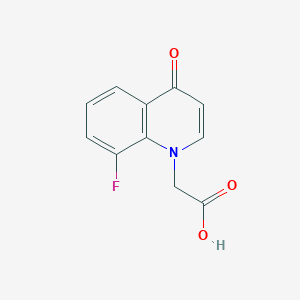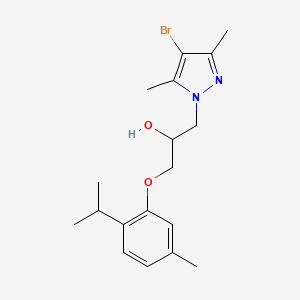![molecular formula C21H27N3O2 B2738545 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700851-33-8](/img/structure/B2738545.png)
2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Potential for Atrial Fibrillation Treatment
Research indicates that compounds related to 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, such as ranolazine, exhibit antiarrhythmic activity and potential for treating atrial fibrillation. Studies suggest further exploration of its efficacy in animal models and controlled trials in humans is needed (Hancox & Doggrell, 2010).
2. Antibacterial, Antifungal, and Anthelmintic Applications
Compounds structurally related to this chemical, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, have shown significant antibacterial, antifungal, and anthelmintic activities in various screenings. These substances have potential as agents for detecting latent fingerprints on flat surfaces as well (Khan et al., 2019).
3. Antitumor Activity
1-Phenyl-4-substituted phthalazine derivatives, which are structurally related, have exhibited antiproliferative activity against several cancer cell lines. Some of these compounds have demonstrated superior antitumor activities compared to existing treatments (Jingchao Xin et al., 2018).
4. Anti-Inflammatory and Analgesic Agents
Research into novel derivatives of benzodifuranyl and related compounds, which share a similar structural framework, shows potential as anti-inflammatory and analgesic agents. Some of these derivatives have been evaluated for cyclooxygenase-1/2 inhibition, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
5. Potential in Cancer Research
There is evidence that derivatives of this compound have potential in cancer research, particularly in apoptosis induction and cell cycle arrest in cancer cells. Studies indicate these compounds may be effective against drug-resistant cancer cells and show promise in various tumor models (Youngbok Lee et al., 2013).
6. In Vivo Antifungal Activity
Compounds like ketoconazole, which is structurally similar, have demonstrated potent antifungal properties at low oral doses in various animal models, indicating potential for treatment of fungal infections (Heeres et al., 1979).
7. Synthesis and Characterization for Medical Imaging
The synthesis of derivatives such as [11C]R116301, related to this chemical, has been explored for potential use in medical imaging, specifically positron emission tomography (PET) to visualize neurokinin(1) (NK1) receptors (M. V. D. Mey et al., 2005).
Propriétés
IUPAC Name |
2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-5-4-6-17(2)21(16)24-13-11-23(12-14-24)15-20(25)22-18-7-9-19(26-3)10-8-18/h4-10H,11-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSHAUKHCQCVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-methylpropanamide](/img/structure/B2738469.png)
![N-[2-(2-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2738470.png)


![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)




![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)
![1-(3-chloro-4-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2738483.png)
![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)
